molecular formula C10H7Cl2FN4 B12334951 4,6-Dichloro-N-[(4-fluorophenyl)methyl]-1,3,5-triazin-2-amine CAS No. 546140-76-5

4,6-Dichloro-N-[(4-fluorophenyl)methyl]-1,3,5-triazin-2-amine

Cat. No.: B12334951
CAS No.: 546140-76-5
M. Wt: 273.09 g/mol
InChI Key: VLKIQRBGERMABS-UHFFFAOYSA-N
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Description

4,6-Dichloro-N-[(4-fluorophenyl)methyl]-1,3,5-triazin-2-amine is a chemical compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The presence of chlorine and fluorine atoms in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-N-[(4-fluorophenyl)methyl]-1,3,5-triazin-2-amine typically involves the reaction of 4,6-dichloro-1,3,5-triazine with 4-fluorobenzylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-N-[(4-fluorophenyl)methyl]-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, the reaction with an amine may yield a substituted triazine derivative, while oxidation may produce a triazine oxide .

Mechanism of Action

The mechanism of action of 4,6-Dichloro-N-[(4-fluorophenyl)methyl]-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both chlorine and fluorine atoms in this compound makes it unique compared to other 1,3,5-triazines. These halogen atoms contribute to its distinct chemical reactivity and potential biological activities .

Properties

CAS No.

546140-76-5

Molecular Formula

C10H7Cl2FN4

Molecular Weight

273.09 g/mol

IUPAC Name

4,6-dichloro-N-[(4-fluorophenyl)methyl]-1,3,5-triazin-2-amine

InChI

InChI=1S/C10H7Cl2FN4/c11-8-15-9(12)17-10(16-8)14-5-6-1-3-7(13)4-2-6/h1-4H,5H2,(H,14,15,16,17)

InChI Key

VLKIQRBGERMABS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC2=NC(=NC(=N2)Cl)Cl)F

Origin of Product

United States

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